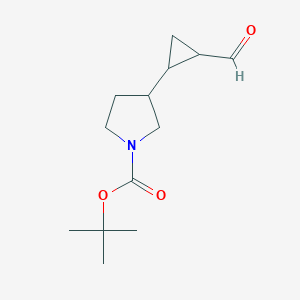![molecular formula C8H8N2O3S B12117049 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 42574-75-4](/img/structure/B12117049.png)
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure ist eine Verbindung, die einen Thiazolring aufweist, eine fünfgliedrige heterozyklische Struktur, die sowohl Schwefel- als auch Stickstoffatome enthält. Thiazolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und finden sich in verschiedenen pharmazeutischen und industriellen Anwendungen .
Vorbereitungsmethoden
Die Synthese von 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure erfolgt typischerweise durch Reaktion von 4-Methyl-1,3-thiazol-2-amin mit Maleinsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring auftreten, insbesondere an den Positionen C-2 und C-5.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckeinstellungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Thiazolderivate verwendet.
Medizin: Es werden Forschungsarbeiten durchgeführt, um ihr Potenzial als Therapeutikum bei verschiedenen Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Zum Beispiel kann er bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu seiner antimikrobiellen Wirkung führt . Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure ähneln, gehören andere Thiazolderivate wie:
Sulfathiazol: Ein antimikrobielles Medikament.
Ritonavir: Ein antiretrovirales Medikament.
Abafungin: Ein Antimykotikum.
Was 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-ensäure auszeichnet, ist seine einzigartige Struktur und die spezifischen biologischen Aktivitäten, die sie zeigt.
Eigenschaften
CAS-Nummer |
42574-75-4 |
|---|---|
Molekularformel |
C8H8N2O3S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(E)-4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ |
InChI-Schlüssel |
SZHSZXVDDHSKJR-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)
![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)



![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)


![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)
